2-Amino-N-phenylacetamide
Overview
Description
2-Amino-N-phenylacetamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a phenyl group, and an amino group is attached to the alpha carbon. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 2-Amino-N-phenylacetamide is the Slack potassium channel . These channels play a crucial role in controlling the electrical activity of neurons and other excitable cells .
Mode of Action
This compound interacts with the Slack potassium channels, inhibiting their function . The exact nature of this interaction and the resulting changes in the target are still under investigation .
Biochemical Pathways
The inhibition of Slack potassium channels by this compound affects the electrical activity of neurons . This can have downstream effects on various biochemical pathways involved in neuronal signaling .
Result of Action
The inhibition of Slack potassium channels by this compound can alter the electrical activity of neurons . This could potentially lead to changes in neuronal signaling and function .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Amino-N-phenylacetamide can vary with different dosages in animal models
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-N-phenylacetamide can be synthesized through several methods. One common method involves the reaction of aniline with acetic anhydride, followed by the introduction of an amino group. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ] The resulting N-phenylacetamide can then be treated with ammonia or an amine to introduce the amino group, forming this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Amino-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
N-Phenylacetamide: Similar structure but lacks the amino group.
2-Chloro-N-phenylacetamide: Contains a chlorine atom instead of an amino group.
2-(4-Aminophenoxy)-N-phenylacetamide: Contains an additional phenoxy group.
Uniqueness: 2-Amino-N-phenylacetamide is unique due to the presence of both an amino group and a phenyl group attached to the acetamide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
2-amino-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKJNCRCYBKANP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Record name | 2-AMINOACETANILIDE | |
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DSSTOX Substance ID |
DTXSID70185878 | |
Record name | Acetanilide, ar'-amino- | |
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Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminoacetanilide appears as white or slightly reddish crystals. | |
Record name | 2-AMINOACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19742 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | 2-AMINOACETANILIDE | |
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CAS No. |
555-48-6, 32074-28-5 | |
Record name | 2-AMINOACETANILIDE | |
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Record name | 2-Amino-N-phenylacetamide | |
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Record name | N-Glycylaniline | |
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Record name | Acetanilide, ar'-amino- | |
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Record name | Glycine anilide | |
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Record name | Acetamide, 2-amino-N-phenyl- | |
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Record name | Acetanilide, ar'-amino- | |
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Record name | 2-amino-N-phenylacetamide | |
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Record name | 2-AMINOACETANILIDE | |
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Melting Point |
270 °F (NTP, 1992) | |
Record name | 2-AMINOACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19742 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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